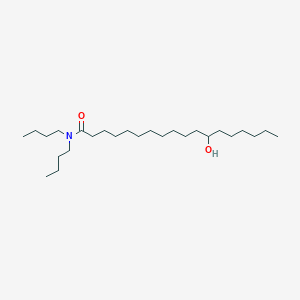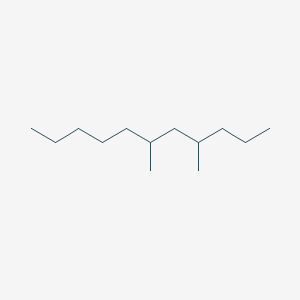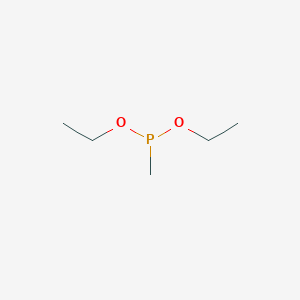
2-Hydroxynonanoic acid
Descripción general
Descripción
2-Hydroxynonanoic acid, also known as 2-HNA, is a naturally occurring fatty acid that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of omega-9 fatty acids and is found in trace amounts in some plants and animals.
Aplicaciones Científicas De Investigación
Biocatalytic Production : 2-Hydroxynonanoic acid is utilized in the production of ω-hydroxynonanoic acid and α,ω-nonanedioic acid from olive oil, using a constructed biocatalytic system. This system increases productivity by reducing the solubility of the acids, thus enhancing their concentration significantly (Kang, Kim, Park, & Oh, 2020).
Synthesis of Polylactones : Another application is in the production of 9-hydroxynonanoic acid from methyl oleate, which can then be converted into lactone monomers. These monomers are used in synthesizing biodegradable polylactones, demonstrating an important step towards eco-friendly materials (Liu, Kong, Wan, & Narine, 2008).
Combined Biocatalytic and Chemical Transformations : The synthesis of 9-hydroxynonanoic acid from oleic acid is achieved through a combination of biocatalytic and chemical transformations. This method utilizes various enzymes and chemical processes to achieve high yields of the desired product (Koppireddi et al., 2016).
Cosmetic and Therapeutic Applications : Hydroxy acids, including 2-hydroxynonanoic acid, are widely used in cosmetic and therapeutic formulations for their beneficial effects on the skin. They are key in treatments targeting photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis (Kornhauser, Coelho, & Hearing, 2010).
Environmental Markers of Endotoxin : 3-Hydroxy acids, closely related to 2-hydroxynonanoic acid, are used as chemical markers of endotoxin in environmental samples. This approach provides a means to estimate the total amount of endotoxin present, which is crucial in environmental and occupational health studies (Uhlig et al., 2016).
Propiedades
IUPAC Name |
2-hydroxynonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-2-3-4-5-6-7-8(10)9(11)12/h8,10H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJFTHOOADNOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415244 | |
| Record name | 2-hydroxynonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxynonanoic acid | |
CAS RN |
70215-04-2 | |
| Record name | 2-hydroxynonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![N-[2-[hydroxy(nitroso)amino]-3-methylbutyl]octanamide](/img/structure/B91026.png)